molecular formula C7H7FIN B13013529 2-Fluoro-5-iodo-N-methylaniline

2-Fluoro-5-iodo-N-methylaniline

Cat. No.: B13013529
M. Wt: 251.04 g/mol
InChI Key: BQHJJTUWICWPGV-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-N-methylaniline: is a chemical compound with the molecular formula C7H8FNI . Let’s break down its structure:

    2-Fluoro: Indicates the presence of a fluorine atom (F) at position 2.

    5-iodo: Refers to an iodine atom (I) at position 5.

    N-methylaniline: The aniline ring (CHNH) with a methyl group (CH) attached to the nitrogen atom.

Preparation Methods

Synthetic Routes:

    Fluorination of Aniline Derivatives:

    Iodination of Fluorinated Aniline:

Industrial Production: The industrial synthesis of this compound may involve variations of the above steps, optimized for efficiency and yield.

Chemical Reactions Analysis

    Oxidation: Can undergo oxidation reactions using oxidizing agents like .

    Reduction: Reduction with or yields the corresponding amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

    Common Reagents: , , and for pH adjustments.

    Major Products: The main product is itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a precursor for bioactive molecules.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Used in the production of dyes, pigments, and fine chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent and would require specific studies. it likely involves interactions with cellular receptors or enzymes, affecting biological processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C7H7FIN

Molecular Weight

251.04 g/mol

IUPAC Name

2-fluoro-5-iodo-N-methylaniline

InChI

InChI=1S/C7H7FIN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

BQHJJTUWICWPGV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)I)F

Origin of Product

United States

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